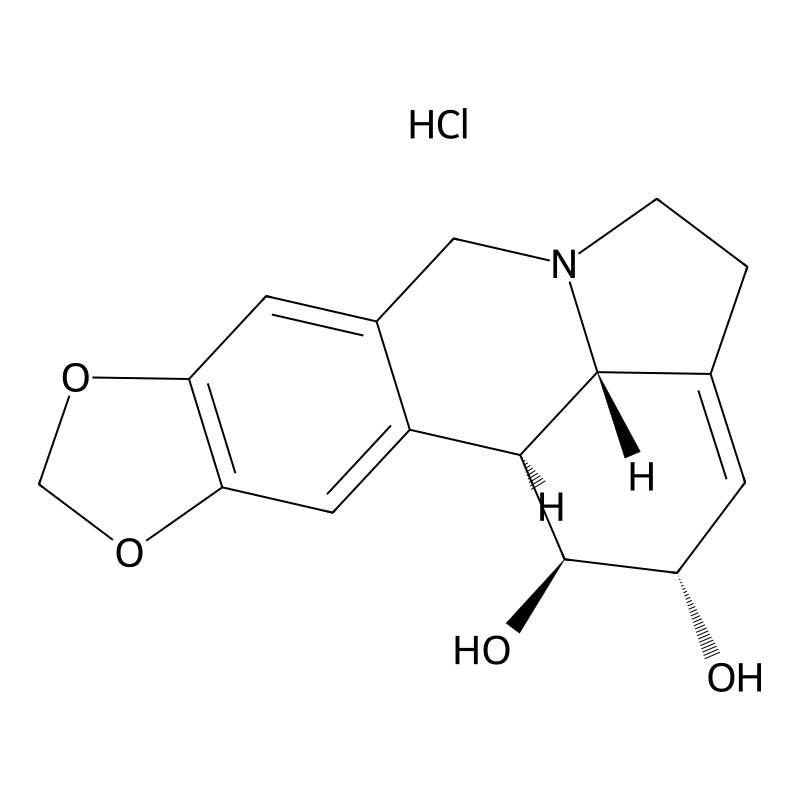Lycorine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Anti-cancer properties:
LH has shown promising anti-tumor activity against various cancer cell lines, including lung cancer, leukemia, ovarian cancer, and melanoma []. Studies suggest that LH can induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including cell cycle arrest, inhibition of tumor growth, and promotion of DNA repair [, ].
Antiviral activity:
LH has also demonstrated potent antiviral activity against a broad spectrum of viruses, including HIV, influenza virus, hepatitis C virus, and several other viral pathogens []. Research suggests that LH may interfere with the viral replication cycle at various stages, potentially offering an alternative therapeutic approach for viral infections [].
Anti-fungal properties:
Recent studies have shown that LH exhibits antifungal activity against Candida albicans, a common fungal pathogen responsible for various infections []. This finding suggests the potential of LH as a novel antifungal agent, particularly against drug-resistant fungal strains [].
Lycorine hydrochloride is a chemical compound derived from lycorine, an alkaloid predominantly found in plants of the Amaryllidaceae family, such as Clivia miniata, Lycoris, and Narcissus. This compound is characterized by its crystalline structure and is recognized for its potential medicinal properties, particularly in oncology. Lycorine hydrochloride has garnered attention for its cytostatic effects, which inhibit cell growth without necessarily inducing apoptosis in cancer cells .
Research suggests lycorine hydrochloride exerts its anti-tumor effects through multiple mechanisms, including [, ]:
- Cell cycle arrest: Lycorine hydrochloride may inhibit cancer cell proliferation by arresting the cell cycle at the S phase, preventing DNA replication and cell division [].
- Induction of apoptosis: It may trigger programmed cell death (apoptosis) in cancer cells through various pathways [, ].
- Targeting anti-apoptotic proteins: Lycorine hydrochloride might downregulate Mcl-1, a protein that protects cancer cells from apoptosis, making them more susceptible to cell death [].
The biological activities of lycorine hydrochloride are extensive:
- Anticancer Properties: It exhibits significant inhibitory effects on various cancer cell lines, including leukemia, melanoma, and non-small cell lung cancer .
- Antiviral and Antibacterial Effects: The compound has shown activity against several pathogens, contributing to its potential as a therapeutic agent .
- Neuroprotective Effects: Some studies indicate that lycorine hydrochloride may inhibit acetylcholinesterase, suggesting a possible role in neuroprotection .
Synthesis of lycorine hydrochloride can be achieved through several methods:
- Extraction from Natural Sources: The primary method involves extracting lycorine from plants in the Amaryllidaceae family.
- Chemical Synthesis: Various synthetic routes have been developed to produce lycorine and its derivatives, including asymmetric synthesis techniques that allow for the selective formation of the desired compound .
Lycorine hydrochloride has several applications in medicine and research:
- Cancer Therapy: It is explored as a potential treatment for ovarian cancer due to its ability to inhibit mitotic proliferation with low toxicity .
- Pharmacological Research: Ongoing studies are investigating its role in treating various diseases beyond cancer, including viral infections and neurodegenerative disorders .
- Natural Product Research: As a naturally occurring compound, it serves as a lead for developing new pharmaceuticals targeting multiple biological pathways .
Research on the interactions of lycorine hydrochloride with other compounds reveals its multifaceted nature:
- Synergistic Effects: Studies have indicated that combining lycorine hydrochloride with other chemotherapeutic agents can enhance anticancer efficacy while reducing side effects .
- Mechanistic Insights: Investigations into its mechanism of action suggest that it may modulate signaling pathways involved in cell proliferation and apoptosis, making it a valuable candidate for further exploration in drug development .
Lycorine hydrochloride shares structural and functional similarities with several other alkaloids. Here are some notable compounds:
| Compound Name | Source Plant | Biological Activity |
|---|---|---|
| Galanthamine | Snowdrop (Galanthus) | Acetylcholinesterase inhibitor |
| Narciclasine | Daffodil (Narcissus) | Antitumor and neuroprotective |
| Crinamine | Various Crinum species | Anticancer properties |
| Haemanthamine | Haemanthus species | Antiviral activity |
Uniqueness of Lycorine Hydrochloride
Lycorine hydrochloride is unique due to its specific cytostatic effects on cancer cells without triggering apoptosis, distinguishing it from other alkaloids that primarily induce cell death. Its diverse pharmacological profile and low toxicity make it a promising candidate for further therapeutic development in oncology and beyond .
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Acute Toxic








